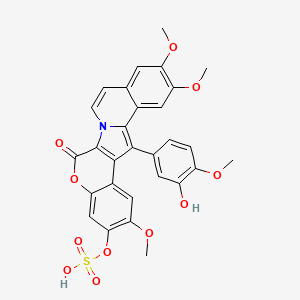

Lamellarin alpha 20-hydrogen sulfate

Description

Contextualization of Lamellarin Alkaloids in Marine Natural Product Chemistry

Lamellarin alkaloids represent a large and growing family of marine-derived natural products, with over 70 distinct compounds identified to date. nih.gov First isolated in 1985 by Faulkner and co-workers from a prosobranch mollusc of the Lamellaria genus, these compounds are characterized by a core pyrrole (B145914) ring. nih.govwikipedia.org They are biosynthetically derived from DOPA (2-amino-3-(3′,4′-dihydroxyphenyl)propionic acid). nih.gov

The lamellarin family is structurally diverse and is broadly categorized into two main groups based on the configuration of the central pyrrole ring:

Group I: Possesses a fused pyrrole ring system. nih.gov

Group II: Features an unfused pyrrole ring. nih.govwikipedia.org

These compounds have been isolated from a wide array of marine organisms, including molluscs, sponges, and particularly ascidians (tunicates). nih.govresearchgate.net The diversity of their biological sources suggests a possible microbial origin for their biosynthesis. nih.gov The lamellarins have garnered significant attention from the scientific community due to their wide spectrum of potent biological activities, which include cytotoxicity against tumor cell lines, reversal of multidrug resistance (MDR), inhibition of HIV-1 integrase, and antibiotic effects. nih.govwikipedia.org This has made them important subjects for research in pharmacology and synthetic chemistry. nih.govnih.gov

Historical Overview of the Discovery and Initial Characterization of Lamellarin Alpha 20-Hydrogen Sulfate (B86663)

The discovery of new lamellarins proceeded rapidly, to the point where the Latin alphabet was exhausted, necessitating the use of the Greek alphabet for novel structures like lamellarin α. nih.govmdpi.com Lamellarin alpha 20-hydrogen sulfate was first isolated in 1999 from an unidentified ascidian (collection number IIC-197) gathered from the Arabian Sea coast of India. nih.govmdpi.com This discovery was made by the same research team that had previously isolated other sulfated lamellarins, such as lamellarin Y 20-sulfate, from the same marine organism in 1997. mdpi.com

The initial characterization and structural elucidation of the compound were accomplished through rigorous spectroscopic analysis, primarily using 1H and 13C Nuclear Magnetic Resonance (NMR) and high-resolution Fast Atom Bombardment (FAB) mass spectrometry. nih.gov Chemically, the isolated natural product is the organic sodium salt of this compound. ebi.ac.uk

Table 1: Discovery Timeline of Key Lamellarin Compounds This table is interactive. You can sort and filter the data.

| Compound Name | Year of Isolation | Source Organism | Location | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Lamellarins A–D | 1985 | Prosobranch mollusc Lamellaria sp. | Palau | First discovery of the lamellarin class | nih.govwikipedia.org |

| Lamellarins T–X, Y 20-sulfate | 1997 | Unidentified ascidian | Arabian Sea, India | Isolation of early sulfated lamellarins | mdpi.com |

| Lamellarin alpha 20-sulfate | 1999 | Unidentified ascidian | Arabian Sea, India | Isolation of the title compound | nih.govmdpi.com |

Significance of this compound in Contemporary Academic Inquiry and Chemical Biology

The primary significance of this compound in modern research stems from its highly selective biological activity. It is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. nih.govebi.ac.uk This enzyme is crucial for the virus as it catalyzes the integration of viral DNA into the host cell's genome, a critical step in the retroviral life cycle. ebi.ac.uk

Research has demonstrated that this compound interferes with both the terminal cleavage and the strand transfer steps of the HIV-1 integrase process. nih.gov A key aspect of its function, revealed through structure-activity relationship (SAR) studies, is the critical role of the sulfate group at the C-20 position. researchgate.netnih.gov The non-sulfated parent compound, Lamellarin α, is inactive as an HIV-1 integrase inhibitor, although it does exhibit moderate cytotoxicity against certain cancer cell lines. researchgate.netnih.gov Conversely, this compound shows a lack of cytotoxicity, a trait attributed to its limited ability to penetrate cell membranes. researchgate.netnih.gov

This distinct bioactivity profile makes this compound a valuable tool in chemical biology for several reasons:

It serves as a lead compound for the design and synthesis of novel antiretroviral agents. researchgate.netresearchgate.net

It is used to probe the structure and function of the HIV-1 integrase active site. researchgate.netmdpi.com

Comparative studies with synthetic analogues, such as Lamellarin α 13,20-disulfate and Lamellarin H, help to elucidate the precise influence of sulfation patterns on biological activity. researchgate.netnih.gov

Table 2: Comparative Bioactivity of Lamellarin α and its Analogs This table is interactive. You can sort and filter the data.

| Compound | HIV-1 Integrase Inhibition | Cytotoxicity | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| Lamellarin alpha 20-sulfate | Potent and selective inhibitor | Low / Inactive | Sulfate group at C-20 | researchgate.netnih.govnih.gov |

| Lamellarin α | Inactive | Moderately cytotoxic | No sulfate groups | researchgate.netnih.gov |

| Lamellarin α 13,20-disulfate | Moderate inhibitor | Moderately cytotoxic | Sulfate groups at C-13 and C-20 | researchgate.netnih.gov |

Scope and Objectives of Research on this compound

Current and future research concerning this compound is focused on several well-defined objectives. A primary goal is the continued exploration of its potential as an antiviral agent, specifically targeting HIV-1 integrase. nih.govresearchgate.net This involves designing new analogues to improve potency and pharmacokinetic properties.

The total synthesis of this compound and its derivatives is another critical research area. mdpi.comresearchgate.net Successful synthetic routes are essential not only to provide sufficient quantities of the compound for extensive biological testing, thereby overcoming the limitations of isolation from natural sources, but also to generate novel analogues for SAR studies.

Further objectives include:

Structure-Activity Relationship (SAR) Elucidation: To systematically modify the lamellarin scaffold to precisely map which functional groups are responsible for its selective bioactivity. researchgate.net

Mechanism of Action Studies: To use the compound as a molecular probe to gain deeper insights into the enzymatic mechanism of HIV-1 integrase and its interaction with inhibitors. mdpi.comresearchgate.net

Development of New Therapeutics: To leverage the unique structure of this compound as a blueprint for the strategic development of new classes of antiretroviral drugs. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H23NO11S |

|---|---|

Molecular Weight |

593.6 g/mol |

IUPAC Name |

[12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-3-oxo-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C29H23NO11S/c1-36-19-6-5-15(9-18(19)31)25-26-17-12-23(39-4)24(41-42(33,34)35)13-20(17)40-29(32)28(26)30-8-7-14-10-21(37-2)22(38-3)11-16(14)27(25)30/h5-13,31H,1-4H3,(H,33,34,35) |

InChI Key |

JMOHRMCZYHDLSW-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)OS(=O)(=O)O)OC)OC)OC)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)OS(=O)(=O)O)OC)OC)OC)O |

Origin of Product |

United States |

Isolation, Identification, and Structural Elucidation of Lamellarin Alpha 20 Hydrogen Sulfate

Natural Occurrence and Source Organisms

Lamellarin alpha 20-hydrogen sulfate (B86663) has been identified in a variety of marine invertebrates, highlighting the rich chemical diversity of marine ecosystems. These organisms are often sessile and rely on chemical defenses for survival, making them a prolific source of novel bioactive compounds.

The lamellarin alkaloids were first discovered in 1985 from the prosobranch mollusk Lamellaria sp. nih.govnih.gov Since then, over 70 different lamellarins have been isolated from a wide range of marine organisms. nih.gov Lamellarin alpha 20-hydrogen sulfate, in particular, was isolated from an unidentified ascidian collected from the Arabian Sea coast of India. researchgate.netacs.org

Ascidians, also known as tunicates, are common sources of lamellarins. nih.govnih.govmahidol.ac.th For instance, various lamellarins have been isolated from ascidians of the genus Didemnum. nih.govacs.orgmdpi.com Sponges are another significant source of these compounds. researchgate.netnih.govmahidol.ac.th The broad distribution of lamellarins across different phyla, including mollusks, ascidians, and sponges, suggests a potentially widespread ecological role for these molecules. nih.govmahidol.ac.th

Table 1: Marine Sources of Lamellarin Alkaloids

| Phylum | Class | Genus/Species | Common Name |

|---|---|---|---|

| Mollusca | Gastropoda | Lamellaria sp. | Prosobranch Mollusk |

| Chordata | Ascidiacea | Didemnum sp. | Ascidian/Tunicate |

| Porifera | Demospongiae | Dendrilla cactos | Sponge |

The wide variety of marine invertebrates that produce lamellarins has led to speculation about the role of microbial symbionts in their biosynthesis. nih.gov It is a common phenomenon for complex secondary metabolites found in marine invertebrates to be produced by associated microorganisms. This symbiotic relationship provides a chemical defense mechanism for the host organism. While direct evidence for the microbial biosynthesis of this compound is still an active area of research, the structural complexity of the molecule is consistent with microbial enzymatic pathways.

Isolation Methodologies from Complex Biological Matrices

The isolation of pure this compound from the source organism is a multi-step process that involves initial extraction followed by rigorous purification.

The initial step in isolating marine natural products like this compound involves extracting the compound from the biological matrix. Solvent extraction is a commonly employed method, utilizing solvents such as methanol, ethanol, or chloroform to separate the desired compounds from the organism's tissues. alfa-chemistry.com

More advanced and efficient extraction techniques are also utilized to improve yield and reduce the use of organic solvents. These methods include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. alfa-chemistry.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is considered a "green" technique due to the use of a non-toxic and non-flammable solvent. alfa-chemistry.com

Ultrasound-Assisted Extraction (UAE): High-frequency sound waves are used in UAE to disrupt cell walls and enhance the release of the target compounds into the solvent. alfa-chemistry.com

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the purification of this compound. researchgate.net Common strategies include:

Column Chromatography: This is a fundamental purification technique where the extract is passed through a column packed with a stationary phase, such as silica gel. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification steps to obtain a highly pure compound. alfa-chemistry.com

Gel Permeability Chromatography: This method separates molecules based on their size and is useful for removing high molecular weight impurities. nih.gov

Advanced Spectroscopic and Analytical Approaches for Structure Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic and analytical methods. researchgate.net

Table 2: Spectroscopic and Analytical Techniques for Structural Elucidation

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental composition of the compound. |

| Single-Crystal X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in its crystalline state. |

These techniques, used in concert, allow for the unambiguous determination of the complex polycyclic structure of this compound and its sulfate functional group.

Biosynthetic Pathways of Lamellarin Alpha 20 Hydrogen Sulfate

Proposed Biosynthetic Precursors and Building Blocks

The biosynthesis of the lamellarin core is believed to originate from fundamental aromatic amino acid metabolism, employing a sophisticated enzymatic assembly line to construct its complex polycyclic structure. researchgate.net

The assembly of complex natural products in microorganisms is frequently orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). nih.govbiorxiv.org These enzymatic systems function as molecular assembly lines, iteratively adding and modifying simple precursor units to build complex molecular backbones. In fungi and bacteria, the genes encoding these enzymes are typically organized into biosynthetic gene clusters (BGCs), which also include genes for tailoring enzymes, transporters, and regulatory proteins. nih.govfrontiersin.orgnih.gov

While the specific BGC for lamellarin remains to be identified, the molecular structure strongly suggests a hybrid PKS/NRPS or a related pathway. The biosynthesis of other complex polyketides from the microbiome of marine ascidians, such as palmerolide A, has been traced to PKS-NRPS gene clusters, providing a model for lamellarin biosynthesis. nih.govresearchgate.net These pathways involve a series of modules, with each module responsible for the incorporation and modification of a specific building block. nih.gov

The fundamental building blocks for the lamellarin scaffold are proposed to be derived from the aromatic amino acid L-tyrosine. researchgate.net Specifically, it is hypothesized that two molecules of 3,4-dihydroxyphenylalanine (DOPA), a direct metabolite of tyrosine, or its pyruvic acid derivative, serve as the primary precursors. nih.govresearchgate.net This is supported by biomimetic syntheses that successfully utilize DOPA derivatives to construct the core lamellarin structure. The pathway likely involves the oxidative coupling of two units of a 3,4-dihydroxyphenyl-pyruvic acid equivalent, followed by condensation with an amine, likely derived from a decarboxylated amino acid, to form the central 3,4-diaryl-substituted pyrrole (B145914) ring that is characteristic of all lamellarins. wikipedia.orgnih.gov

| Proposed Precursor | Metabolic Origin | Role in Biosynthesis |

| L-Tyrosine | Aromatic Amino Acid Pathway | Primary source of carbon skeleton |

| 3,4-Dihydroxyphenylalanine (DOPA) | Tyrosine Metabolism | Key intermediate, two units condense to form the diarylpyrrole core |

| 3,4-Dihydroxyphenylpyruvic acid | DOPA Metabolism | Proposed reactive intermediate for oxidative coupling |

Enzymatic Transformations and Key Biosynthetic Steps

Following the assembly of the basic diarylpyrrole structure, a series of enzymatic transformations are required to forge the final, rigid pentacyclic system and add the characteristic sulfate (B86663) group.

A hallmark of lamellarin biosynthesis is the formation of its fused polycyclic scaffold, which is achieved through a cascade of oxidative cyclization reactions. nih.gov These reactions are common in natural product biosynthesis and are typically catalyzed by metalloenzymes, such as cytochrome P450 monooxygenases. nih.gov These enzymes activate molecular oxygen to perform highly specific and often stereoselective oxidations on complex substrates, leading to the formation of new carbon-carbon or carbon-oxygen bonds. nih.govnih.gov

In lamellarin biosynthesis, it is proposed that a sequence of intramolecular oxidative couplings constructs the lactone and dihydroisoquinoline ring systems. Synthetic studies aiming to mimic this process (biomimetic synthesis) have demonstrated that such cyclizations can be chemically induced. mdpi.com For instance, the synthesis of the lamellarin G trimethyl ether has been achieved through an oxidative coupling of two benzylic carbons. wikipedia.org Similarly, other syntheses utilize reagents to effect oxidative cyclizations that build the coumarin (B35378) and isoquinoline (B145761) portions of the molecule, mirroring the proposed enzymatic steps in the natural pathway. mdpi.com

The final step in the biosynthesis of Lamellarin alpha 20-hydrogen sulfate is the sulfation of the hydroxyl group at the C-20 position of the lamellarin α core. nih.govresearchgate.net This reaction is catalyzed by a class of enzymes known as sulfotransferases (SULTs). Sulfotransferases are responsible for transferring a sulfonate group (SO₃) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, which in this case is the lamellarin α precursor. researchgate.net

This sulfation is not merely a decorative step; it is critical for the compound's biological activity. For example, lamellarin α 20-sulfate is a known inhibitor of HIV-1 integrase, whereas the non-sulfated lamellarin α is inactive in this regard. nih.govresearchgate.net The addition of the highly polar, negatively charged sulfate group dramatically alters the molecule's physicochemical properties, which can influence its solubility, transport, and interaction with biological targets. researchgate.net

| Enzymatic Step | Enzyme Class (Proposed) | Function |

| Pyrrole Formation | PKS/NRPS-like enzymes | Condensation of two DOPA-derived units. |

| Polycyclic Scaffold Formation | Cytochrome P450 Monooxygenases | Catalysis of sequential intramolecular oxidative cyclizations. |

| Sulfation | Sulfotransferase (SULT) | Transfer of a sulfate group to the C-20 hydroxyl position. |

Genetic Basis of Biosynthesis in Producer Organisms

The production of complex secondary metabolites like lamellarins is encoded within the genome of the producing organism, typically within a discrete biosynthetic gene cluster (BGC). frontiersin.orgnih.gov A BGC contains all the necessary genes for the synthesis of the molecule, including the core synthases (like PKS or NRPS), tailoring enzymes (e.g., oxidases, methyltransferases, sulfotransferases), and often genes for transport and regulation. nih.govresearchgate.net

To date, the specific biosynthetic gene cluster responsible for lamellarin production has not been reported. However, research on other complex metabolites from ascidian-associated microbes provides a strong model for what to expect. For example, the BGC for palmerolide A, a PKS-NRPS product from the microbiome of the ascidian Synoicum adareanum, has been identified and characterized. nih.govfrontiersin.orgresearchgate.net This cluster contains the core PKS-NRPS genes along with a suite of tailoring enzymes responsible for the final structure. It is highly probable that the lamellarin pathway is similarly encoded. Identifying the lamellarin BGC would involve sequencing the genome of the producer organism (or its symbiotic microbe) and using bioinformatic tools to search for sequences homologous to known PKS, NRPS, and tailoring enzymes like cytochrome P450s and sulfotransferases. The discovery of this BGC would be a major step toward understanding the precise enzymatic logic of lamellarin biosynthesis and would open the door to producing these valuable compounds through heterologous expression and metabolic engineering.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of complex natural products like this compound is encoded within dedicated biosynthetic gene clusters (BGCs). These clusters are contiguous sets of genes that code for the enzymes and other proteins required for the assembly of a specific secondary metabolite. The identification and characterization of the lamellarin BGC are pivotal to understanding its formation.

Lamellarins are a class of DOPA-derived pyrrole alkaloids. nih.gov Their biosynthesis is believed to originate from precursor amino acids, which undergo a series of enzymatic transformations to yield the characteristic pentacyclic core. While the specific BGC for this compound has not been definitively identified, research into related compounds provides a putative framework. The structural core, a 3,4-diarylated pyrrole, is a common feature among many lamellarins, suggesting a conserved biosynthetic origin. nih.gov

The general approach to identifying such BGCs involves genome mining of the producing organism, often a marine ascidian or sponge. nih.govresearchgate.net By searching for genes encoding enzymes typically involved in alkaloid biosynthesis—such as non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), tailoring enzymes like oxidases, methyltransferases, and sulfotransferases—researchers can pinpoint candidate BGCs.

Once a candidate BGC is identified, characterization involves a multi-pronged approach. Gene knockout studies, where specific genes within the cluster are inactivated, can be employed to observe any cessation or alteration in the production of the target compound. Furthermore, the functional annotation of each gene within the cluster provides clues to its role in the biosynthetic pathway. For instance, the presence of a sulfotransferase gene within the cluster would strongly suggest its involvement in the final sulfation step that produces this compound.

Table 1: Putative Gene Functions in a Lamellarin Biosynthetic Gene Cluster

| Putative Gene | Proposed Function in Lamellarin Biosynthesis |

| Non-Ribosomal Peptide Synthetase (NRPS) | Activation and condensation of precursor amino acids (e.g., DOPA derivatives) to form the initial peptide backbone. |

| Polyketide Synthase (PKS) | Potential involvement in the formation of the polycyclic ring system through the condensation of acyl-CoA units. |

| Cytochrome P450 Monooxygenase | Catalysis of oxidative cyclization reactions to form the fused ring structure of the lamellarin core. |

| Methyltransferase | Addition of methyl groups to specific positions on the aromatic rings. |

| Sulfotransferase | Crucial for the final step in the biosynthesis of this compound, catalyzing the transfer of a sulfonate group to the 20-hydroxyl position. |

| Transporter Protein | Export of the final product out of the cell. |

Heterologous Expression and Pathway Reconstruction Approaches

A definitive confirmation of a BGC's function lies in its heterologous expression in a well-characterized host organism. This powerful technique involves transferring the entire BGC from the native producer, which is often difficult to cultivate in a laboratory setting, into a more tractable host, such as Escherichia coli or Saccharomyces cerevisiae.

The successful heterologous expression of a lamellarin BGC would result in the production of the corresponding lamellarin compound by the host organism. This not only validates the identity of the BGC but also opens up avenues for pathway engineering and the production of novel analogues. The process typically involves cloning the large BGC into an expression vector, transforming the vector into the chosen host, and then optimizing the culture conditions to induce the expression of the biosynthetic genes.

Pathway reconstruction is another key approach that complements heterologous expression. This involves the in vitro characterization of individual enzymes from the BGC. Each enzyme is expressed and purified, and its specific catalytic activity is tested using putative substrates. By piecing together the functions of each enzyme, the entire biosynthetic pathway can be elucidated step-by-step. For this compound, a key enzyme to characterize would be the sulfotransferase responsible for the addition of the sulfate group, a modification that is critical for its biological activity. mdpi.com

While the complete heterologous expression and pathway reconstruction for this compound have yet to be reported in the scientific literature, these approaches represent the future of research in this field. Overcoming the challenges associated with cloning and expressing large BGCs from marine invertebrates will be a significant milestone, providing unprecedented access to these valuable compounds and their biosynthetic machinery.

Total Synthesis and Synthetic Methodologies of Lamellarin Alpha 20 Hydrogen Sulfate

Retrosynthetic Analysis and Strategic Disconnections

The total synthesis of Lamellarin alpha 20-hydrogen sulfate (B86663), a pentacyclic aromatic alkaloid, presents a considerable synthetic challenge. A common retrosynthetic approach simplifies the complex target into more manageable precursors. The core strategy often involves disconnecting the molecule at key positions, primarily focusing on the central pyrrole (B145914) ring and the bonds that form the fused ring system.

Key disconnections typically involve:

The sulfate ester bond: The final step is often the introduction of the sulfate group onto the C20 hydroxyl group.

The isoquinoline (B145761) ring (D/E rings): The formation of the 5,6-dihydro mdpi.comnih.govdioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline core is a critical disconnection. This is often achieved through an intramolecular cyclization.

The lactone ring (C ring): The benzopyranone (lactone) moiety is disconnected, revealing a substituted biaryl acid or ester precursor.

Aryl-aryl bonds: The bonds connecting the aryl rings (E and F) to the central pyrrole core are prime candidates for disconnection via cross-coupling reactions.

The pyrrole ring (B ring): The central pyrrole itself is disconnected into simpler acyclic starting materials.

This analysis leads to key building blocks, which commonly include a functionalized pyrrole, substituted phenylboronic acids, and a phenethylamine (B48288) derivative.

Pyrrole Ring Construction Strategies

The synthesis of the central, highly substituted pyrrole ring is a cornerstone of any lamellarin synthesis. Various methods have been employed to construct this crucial five-membered heterocycle.

Hinsberg-Type Pyrrole Synthesis: This classical method involves the condensation of a 1,2-dicarbonyl compound with an amine containing an adjacent methylene (B1212753) group activated by an electron-withdrawing group. In the context of lamellarin synthesis, derivatives of phenethylamine are often reacted with a substituted glyoxal (B1671930) or a related 1,2-dicarbonyl species to form the pyrrole core. mdpi.comnih.gov

N-Ylide-Mediated Pyrrole Formation: Some syntheses utilize the reaction of an isoquinolinium ylide with an appropriate dipolarophile. This [3+2] cycloaddition strategy offers a convergent route to the pyrrolo[2,1-a]isoquinoline (B1256269) system. mdpi.com

Heterocyclic Azadiene Diels-Alder Strategy: A powerful approach reported by Boger involves an inverse-electron-demand Diels-Alder reaction of a 1,2,4,5-tetrazine (B1199680) derivative with a diarylacetylene. mdpi.com The resulting diazine adduct undergoes a reductive ring contraction with zinc to furnish the desired 3,4-diarylpyrrole. mdpi.com

Electrocyclic Ring Closure: An electrocyclic ring closure of an in-situ generated adduct from a chalcone (B49325) and a glycine (B1666218) ester has been used to form the pyrrole core, followed by functionalization. mdpi.com

Formation of Polycyclic Benzopyrano[4',3':4,5]pyrrolo[2,1-a]isoquinoline Skeleton

Once the decorated pyrrole core is established, the subsequent formation of the fused polycyclic system is paramount. This is typically achieved through a series of cyclization and annulation reactions.

Intramolecular Annulation/Cyclization: A common strategy involves the N-alkylation of the pyrrole with a suitable electrophile, such as bromoacetaldehyde (B98955) dimethyl acetal, followed by an acid-catalyzed intramolecular cyclization (e.g., Pictet-Spengler or Bischler-Napieralski type reactions) to construct the isoquinoline portion of the skeleton. mdpi.comclockss.orgnih.gov

Oxidative Cyclization: Oxidative cyclization is frequently used to form the final ring. Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can effect the closure of the C-ring or the final aromatization step to yield the isoquinoline system. mdpi.com

Lactonization: The formation of the C-ring lactone is a critical step. This is often achieved by the hydrolysis of a methyl or ethyl ester precursor to a carboxylic acid, followed by an acid-catalyzed or metal-catalyzed intramolecular cyclization onto an adjacent phenol (B47542). Spontaneous lactonization can also occur following a Suzuki coupling step. mdpi.com

Key Synthetic Steps and Methodological Innovations

The successful synthesis of Lamellarin alpha 20-hydrogen sulfate relies on the precise application of modern synthetic methods, particularly for forging carbon-carbon bonds and managing reactive functional groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) in Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the C-C bonds between the pyrrole core and the pendant aryl rings (E and F rings).

Suzuki-Miyaura Coupling: This is the most widely used method in lamellarin synthesis. mdpi.com It involves the reaction of an organoboron compound (typically a boronic acid) with an aryl halide or triflate. mdpi.comyoutube.com Iterative Suzuki couplings are often employed, where a dihalopyrrole is sequentially coupled with two different arylboronic acids to build the 3,4-diarylpyrrole core in a controlled, regioselective manner. mdpi.comnih.gov This modularity is a key advantage, allowing for the synthesis of various analogues. nih.gov

Stille Coupling: The Stille reaction, which couples an organotin compound with an organic halide, has also been utilized. mdpi.com For instance, the coupling of a bis(tributylstannyl)acetylene (B1583220) with an aryl bromide can be a key step in forming a diarylacetylene precursor for subsequent pyrrole formation. mdpi.com

Table 1: Application of Cross-Coupling Reactions in Lamellarin Synthesis

| Reaction | Key Reactants | Purpose in Synthesis | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Dihalopyrrole + Arylboronic Acids | Sequential formation of 3,4-diarylpyrrole core | Pd(PPh₃)₄ | mdpi.comnih.gov |

| Stille Coupling | Diarylacetylene Synthesis | Formation of a key precursor for pyrrole ring construction | PdCl₂(PPh₃)₂ | mdpi.com |

| Negishi Coupling | Organozinc Reagent + Resin-bound Halide | Used in solid-phase synthesis of lamellarin frameworks | Pd(PPh₃)₄ | nih.gov |

Regioselective Functionalization and Protecting Group Strategies

The presence of multiple hydroxyl groups with similar reactivity necessitates a careful strategy of protection and deprotection to achieve regioselective functionalization, especially for the final sulfation step.

Regioselective Halogenation: To enable iterative cross-couplings, regioselective halogenation of the pyrrole ring is crucial. Reagents like N-bromosuccinimide (NBS) are used to selectively brominate specific positions on the pyrrole, which then serve as handles for Suzuki or Stille couplings. mdpi.comnih.gov

Protecting Groups: A variety of protecting groups are employed to differentiate the phenolic hydroxyls. Common choices include:

Benzyl (B1604629) (Bn) ethers: Stable to a wide range of conditions but readily removed by hydrogenolysis (H₂/Pd-C). mdpi.com

Methoxymethyl (MOM) ethers: Stable to basic and organometallic reagents, typically cleaved under acidic conditions. mdpi.com

Isopropyl (iPr) ethers: Cleaved using strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃). mdpi.comnih.gov

tert-Butoxycarbonyl (Boc): Often used to protect the pyrrole nitrogen, which can enhance the regioselectivity of subsequent reactions. It is removed with acid. nih.gov

The orthogonal nature of these groups allows for their selective removal at different stages of the synthesis, enabling directed reactions on specific parts of the molecule. For example, in one synthesis of lamellarin α 20-sulfate, a benzyl ether and an isopropyl ether were used to differentiate two key hydroxyl groups, allowing for selective deprotection and subsequent sulfation. mdpi.comnih.gov

Introduction of the Sulfate Moiety: Sulfation Chemistry

The final and defining step in the synthesis of this compound is the introduction of the sulfate group at the C20 position. The success of this step is critical for obtaining the target compound, which has shown selective biological activity attributed to this moiety. researchgate.netmdpi.com

Two primary methods have been reported for this transformation:

Reaction with Trichloroethyl Chlorosulfate (B8482658): A common intermediate is reacted with 2,2,2-trichloroethyl chlorosulfate. This forms a stable sulfate ester. The 2,2,2-trichloroethyl protecting group is then cleaved reductively using zinc dust in the presence of a proton source like ammonium (B1175870) formate (B1220265) (Zn/HCO₂NH₄). mdpi.comnih.gov An ion-exchange step is often required to isolate the final product as a sodium or ammonium salt. mdpi.comnih.gov

Reaction with Pyridine-Sulfur Trioxide Complex: A more direct method involves treating the deprotected phenol with a pyridine-sulfur trioxide (Py·SO₃) complex. nih.gov This reagent is a mild and effective sulfonating agent for hydroxyl groups. Subsequent workup and purification yield the desired sulfate. nih.gov

Comparison of Synthetic Efficiency and Scalability

A semi-synthetic approach to other sulfated lamellarins has also been explored, starting from the natural product lamellarin α. However, initial attempts to achieve selective monosulfation were reported to be challenging. nih.gov Later work demonstrated the successful synthesis of lamellarin α 20-hydrogen sulfate from a common intermediate also used for the synthesis of lamellarin α, lamellarin α 13-sulfate, and lamellarin α 13,20-disulfate. mdpi.com

Currently, there is limited information available in the reviewed literature regarding the scalability of these synthetic routes. The multi-step nature of these syntheses and the use of palladium-catalyzed coupling reactions may present challenges for large-scale production. Further process development would be necessary to optimize reaction conditions and purification methods to enhance the scalability of these synthetic strategies.

The following table provides a comparative overview of the two primary synthetic routes to lamellarin α 20-hydrogen sulfate:

| Synthetic Route | Key Features | Number of Steps | Overall Yield | Reference |

| Route 1 | Isopropyl and benzyl protecting groups; Hinsberg-type pyrrole synthesis; Suzuki-Miyaura coupling. | 14 | 24% | nih.govnih.gov |

| Route 2 | Methoxymethyl (MOM) protecting group from a common intermediate. | Not fully detailed | 8% | mdpi.com |

Structure Activity Relationship Sar Studies of Lamellarin Alpha 20 Hydrogen Sulfate and Its Analogues

Design and Rational Synthesis of Lamellarin Alpha 20-Hydrogen Sulfate (B86663) Analogues

The rational design of analogues has been pivotal in understanding the pharmacophore of sulfated lamellarins. Synthetic efforts have been directed towards systematically modifying specific parts of the molecule to probe their influence on biological function.

To investigate the influence of the sulfate group on the bioactivity of lamellarins, a number of sulfated analogues of lamellarin α have been synthesized. nih.gov The total synthesis of lamellarin α 20-sulfate itself has been achieved through multi-step processes, often starting from functionalized pyrrole (B145914) derivatives. mdpi.com A common strategy involves the Suzuki cross-coupling of a substituted pyrrole with appropriate boronic acids to construct the diarylpyrrole core, followed by cyclization and subsequent sulfation of the target hydroxyl group. mdpi.com

Key synthetic achievements in this area include the preparation of positional isomers to understand the importance of the sulfate's location. Researchers have successfully synthesized lamellarin α 13-sulfate and lamellarin α 13,20-disulfate. mdpi.comnih.gov The synthesis of these analogues often utilizes a common pentacyclic intermediate, allowing for selective sulfation at different positions. mdpi.com For instance, one synthetic route to lamellarin α 13-sulfate and the 13,20-disulfate involved creating a common intermediate with distinct protecting groups on the hydroxyls at the C-13 and C-20 positions. mdpi.com This allowed for selective deprotection and reaction with a sulfating agent, such as a sulfur trioxide-DMF complex or 2,2,2-trichloroethyl chlorosulfate (B8482658) followed by deprotection, to yield the desired sulfated products. mdpi.comnih.gov The synthesis of these analogues enabled a direct comparison with lamellarin α 20-sulfate, providing crucial data on how the number and position of sulfate groups affect biological activity. nih.govnih.gov

The pentacyclic core of the lamellarins is a defining feature, and its structural integrity is crucial for activity. Synthetic strategies have been developed that allow for variations in the substituents on the aromatic A and F rings and modifications to the D-ring lactone. mdpi.com While much of this work has focused on non-sulfated lamellarins, the principles guide the potential design of novel sulfated analogues. For example, the synthesis of lamellarin H, which has a different hydroxylation pattern on the F-ring compared to lamellarin α, has been accomplished and its biological activity compared to sulfated analogues. nih.govresearchgate.net Such comparisons help to elucidate the roles of specific peripheral hydroxyl and methoxy (B1213986) groups.

Studies on other lamellarins have shown that the hydroxyl groups at positions C-8 and C-20 are often important for cytotoxicity. acs.org In the context of lamellarin α 20-hydrogen sulfate, the C-20 position is occupied by the sulfate ester. The synthesis of analogues where other peripheral groups are altered—for instance, by changing methoxy groups to hydroxyls or vice versa—is a key strategy. These modifications are typically achieved by selecting appropriately substituted starting materials (e.g., substituted phenylboronic acids) in the early stages of the synthesis. nih.gov Furthermore, the synthesis of ring-opened analogues, where the lactone D-ring is absent, has been performed for lamellarin α 20-sulfate. nih.govmdpi.com These analogues serve to probe the importance of the rigid, planar pentacyclic system for biological function.

Isosteric and bioisosteric replacements are a powerful tool in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. In the lamellarin family, this has been explored through the synthesis of azalamellarins, where the oxygen atom in the lactone D-ring is replaced by a nitrogen atom, forming a lactam. nih.gov The synthesis of these lactam analogues was achieved using methods such as copper(I)-mediated C-N bond formation. nih.gov

While this strategy has been primarily applied to non-sulfated lamellarins to probe cytotoxic activity, it represents a logical next step in the design of lamellarin α 20-hydrogen sulfate analogues. nih.gov Replacing the lactone with a lactam in the sulfated scaffold could modulate properties such as hydrogen bonding capacity, metabolic stability, and target interaction. Such bioisosteres could help to further refine the understanding of the structural requirements within the polycyclic core for anti-HIV activity and differentiate them from those required for cytotoxicity.

Correlation of Structural Features with Biological Activities

SAR studies have been crucial in identifying the specific structural elements of lamellarin α 20-hydrogen sulfate and its analogues that govern their biological effects, particularly their anti-HIV-1 activity and cytotoxicity.

The sulfate group is the single most critical determinant for the anti-HIV-1 activity of lamellarin α analogues. mdpi.comresearchgate.net Studies have unequivocally shown that while the non-sulfated parent compound, lamellarin α, is inactive against HIV-1 integrase and viral replication, its sulfated counterparts are active. nih.govnih.govnih.govmdpi.com

The position and number of sulfate groups modulate the activity and selectivity. Lamellarin α 20-sulfate was identified as a selective inhibitor of HIV-1 integrase. nih.govmdpi.com Further studies synthesizing and testing positional isomers revealed that lamellarin α 13-sulfate and lamellarin α 13,20-disulfate also possess anti-HIV-1 activity. nih.govmdpi.com All lamellarin sulfates with the intact pentacyclic core showed anti-HIV-1 activity in the 10 μM range. nih.gov However, lamellarin α 13,20-disulfate was found to be a more moderate and less selective inhibitor of both HIV-1 integrase and cancer cell lines compared to the monosulfated versions. nih.gov This suggests that while one sulfate group is essential for potent activity, adding a second one may lead to less specific interactions. nih.gov

The mechanism of action also appears to be linked to the sulfate group. It was initially proposed that the sulfate group mimics the terminal phosphate (B84403) of the viral DNA, thus inhibiting the HIV-1 integrase enzyme. nih.gov However, later research indicated that the hydrophilic sulfated lamellarins have very limited cell uptake. nih.govmdpi.com This finding, coupled with the observation that they inhibit HIV-1 Env-mediated cell-to-cell fusion, suggests that the primary antiviral mechanism is the inhibition of viral entry, a novel activity distinct from the previously reported integrase inhibition. nih.gov

Crucially, the combination of the sulfate group and the rigid pentacyclic core is necessary. Ring-opened sulfated analogues were found to be inactive, highlighting that the sulfate moiety must be presented in the specific conformational context of the lamellarin scaffold to exert its anti-HIV effect. nih.govmdpi.com

Table 1: Comparative Biological Activities of Lamellarin α and its Sulfated Analogues

Use the filter and sort options to explore the data.

| Compound | Anti-HIV-1 Activity (IC₅₀) | Reference(s) |

| Lamellarin α | Inactive / No inhibition | nih.govnih.govnih.govmdpi.com |

| Lamellarin α 20-sulfate | Active (~8-22 µM) | nih.govmdpi.comnih.gov |

| Lamellarin α 13-sulfate | Active (equally active to 20-sulfate) | mdpi.comresearchgate.net |

| Lamellarin α 13,20-disulfate | Active, but moderate/non-selective inhibitor (IC₅₀ = 49 µM) | nih.govnih.govmdpi.com |

| Ring-opened 20-sulfated analogue | Inactive | nih.govmdpi.com |

The biological activity of complex natural products is often highly dependent on their specific three-dimensional structure, including stereochemistry and conformational freedom. nih.govrsc.orgresearchgate.net For the lamellarin class, the rigid and planar pentacyclic skeleton is a key feature. SAR studies have shown that the double bond at C-5/C-6 is important for ensuring the planarity of the D-ring and the proper alignment of substituents for interaction with biological targets. researchgate.net The inactivity of ring-opened analogues of lamellarin α 20-hydrogen sulfate further underscores the necessity of this conformationally restricted core. nih.govmdpi.com

While lamellarin α itself is not chiral, certain analogues can exhibit axial chirality due to restricted rotation around the bond connecting the F-ring to the pyrrole core. This has been shown to be biologically significant in other lamellarins. For example, the (aR) and (aS) enantiomers of 16-methyl lamellarin N displayed differential and selective inhibition of various protein kinases, demonstrating that stereochemistry can profoundly influence the activity and selectivity profile. mdpi.com Although specific studies on the stereoisomers of sulfated lamellarin α analogues are not widely reported, it is a critical consideration for future drug design. The precise spatial arrangement of the sulfate group and other substituents, dictated by the molecule's stereochemistry, would likely have a significant impact on its interaction with viral proteins or cell surface receptors, thereby affecting its biological potency. rsc.orgresearchgate.net

Computational Approaches in SAR Analysis

Computational methods are integral to modern drug discovery, providing powerful tools to investigate the interactions between small molecules and their biological targets at a molecular level. For lamellarin alpha 20-hydrogen sulfate and its analogues, computational studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have been instrumental in elucidating the structural determinants of their biological activity. These approaches help rationalize observed activities and guide the design of new, more potent, and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It has been effectively applied to understand how lamellarin analogues interact with their protein targets, most notably the HIV-1 integrase strand transfer complex. nih.gov

Studies using the HIV-1 integrase strand transfer complex (PDB ID: 5U1C) have revealed specific and crucial interactions that underpin the inhibitory activity of lamellarin analogues. nih.govresearchgate.net The key finding from these docking simulations is the critical role of hydrogen bonding, particularly with the amino acid residue Glutamic acid 92 (Glu92). researchgate.netresearchgate.net This interaction is considered a primary determinant of the compound's activity. researchgate.net

Further analysis of the docking poses shows a network of interactions contributing to the stability of the ligand-protein complex. Other residues involved in hydrogen bonding include Cysteine 65 (Cys65), Histidine 67 (His67), Aspartic acid 64 (Asp64), and Aspartic acid 116 (Asp116). researchgate.netresearchgate.net Beyond hydrogen bonds, π-π stacking interactions between the planar structure of the lamellarin core and DNA bases are a major stabilizing factor, significantly influencing strand transfer activity. researchgate.netresearchgate.net

Hydrophobic interactions also play a substantial role, involving a range of amino acids such as Asp64, Cys65, Asp116, His67, Glu92, Tyrosine 143 (Tyr143), Phenylalanine 121 (Phe121), Glycine (B1666218) 118 (Gly118), Proline 142 (Pro142), and Valine 72 (Val72). researchgate.net For certain analogues, chelation with a Magnesium ion (Mg2+) has also been observed. researchgate.netresearchgate.net The presence of the sulfate group is vital; it is proposed that the sulfate mimics the terminal phosphate group of the viral DNA, allowing it to bind to a site that normally interacts with the DNA's phosphate backbone. nih.gov This explains why non-sulfated analogues like lamellarin α show no significant inhibition of HIV-1 integrase, highlighting the sulfate moiety as a critical pharmacophoric feature for this specific activity. nih.govnih.govmdpi.com

The table below summarizes the key molecular interactions identified through docking studies.

| Interaction Type | Interacting Residues/Components | Reference |

| Hydrogen Bonding | Glu92 (key interaction), Cys65, His67, Asp64, Asp116 | researchgate.netresearchgate.net |

| π-π Stacking | DNA bases | researchgate.netresearchgate.net |

| Hydrophobic Interactions | Asp64, Cys65, Asp116, His67, Glu92, Tyr143, Phe121, Gly118, Pro142, Val72 | researchgate.net |

| Chelation | Mg2+ ion | researchgate.netresearchgate.net |

These detailed interaction maps provide a structural basis for the observed SAR, confirming that the pentacyclic core and the strategically positioned sulfate group are essential for potent HIV-1 integrase inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules are responsible for the variations in their biological effects. nih.gov

A QSAR model is a mathematical equation that relates one or more biological activities (e.g., IC₅₀ values) to a set of calculated properties of the molecule, known as molecular descriptors. nih.gov These descriptors can be categorized into various classes, including quantum chemical, molecular mechanics, and conceptual Density Functional Theory (DFT)-based descriptors. nih.gov The goal is to build a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

While comprehensive QSAR studies focused specifically on this compound are not widely reported in the literature, the methodology is highly relevant for this class of compounds. For a series of lamellarin analogues, a QSAR study would involve:

Data Set Assembly: Compiling a list of lamellarin analogues with their experimentally determined biological activities (e.g., inhibition of HIV-1 integrase).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, capturing steric, electronic, and hydrophobic properties.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to generate an equation linking the descriptors to the activity.

Model Validation: Rigorously validating the model's statistical quality and predictive power using parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (R²cv or Q²), the F-statistic, and the standard error of the estimate (s). nih.gov

A hypothetical QSAR model for a series of compounds might be represented by an equation and evaluated using the statistical parameters shown in the conceptual table below.

| Model ID | Regression Equation (Example) | N | R² | R²cv (Q²) | F-value |

| M1 | log(1/IC₅₀) = 0.85(Descriptor A) - 0.42(Descriptor B) + 5.31 | 30 | 0.85 | 0.79 | 75.4 |

N = Number of compounds in the study; R² = Coefficient of determination; R²cv (Q²) = Cross-validated R²; F-value = Fischer test value. This table is illustrative.

Such models can create a pharmacophore map that explains the structural features required for activity, such as the importance of the sulfate group and the planarity of the ring system, guiding further synthetic efforts to optimize the therapeutic potential of lamellarin analogues. nih.gov

Preclinical Pharmacological and Biological Activities of Lamellarin Alpha 20 Hydrogen Sulfate

In Vivo Efficacy Studies in Non-Human Models

Information regarding the in vivo efficacy of lamellarin alpha 20-hydrogen sulfate (B86663) in non-human models is limited but significant in the context of its antiviral activity. Research has reported that lamellarin alpha 20-sulfate acts as a selective inhibitor of HIV-1 integrase not only in vitro but also in vivo. nih.gov These findings, which exclude specific details on dosage or adverse effects, corroborate the cell-based studies and underscore the potential of the compound's activity in a whole-organism system. Further in vivo studies detailing its efficacy against other viruses like Ebola or SARS-CoV-2 have not been reported in the reviewed literature.

Evaluation in Animal Models of Disease (e.g., xenograft models, infection models)

Research into the biological activity of Lamellarin alpha 20-hydrogen sulfate has primarily focused on its effects in in vitro settings, particularly as an antiviral agent. It has been shown to inhibit the integrase activity of the HIV-1 virus and restrict its growth in cell culture with an IC₅₀ value of 8 μM. mdpi.com Further studies using a single-round HIV-1 vector infection assay confirmed that sulfated lamellarins with a pentacyclic core, including this compound, demonstrated anti-HIV-1 activity. nih.gov These investigations suggest the compound may act at the viral entry step of the HIV-1 replication cycle. mdpi.comnih.gov

However, based on available scientific literature, there is no specific information detailing the evaluation of this compound in in vivo animal models of disease, such as xenograft or infection models. While other related compounds, like Lamellarin 14, have been tested in mouse xenograft models for cancer, similar in vivo data for this compound is not present in the reviewed sources. nih.gov

Preclinical Pharmacokinetic Profiling (ADME) in Animal Models

Detailed preclinical pharmacokinetic studies, including Absorption, Distribution, Metabolism, and Excretion (ADME), for this compound in animal models have not been reported in the available research. nih.gov However, in vitro studies provide some insight into its likely pharmacokinetic properties. Research indicates that sulfated derivatives of lamellarin α, such as this compound, exhibit very limited capacity for cell uptake. mdpi.comresearchgate.net Confocal laser scanning microscopy analysis has shown that the hydrophilic this compound is hardly incorporated into cells. nih.gov This low cell permeability is consistent with its lack of significant cytotoxic effects and suggests that its absorption at the cellular level is minimal. mdpi.comnih.gov

Comparative Analysis with Other Lamellarin Derivatives and Related Natural Products

The biological activity of this compound is best understood when compared with other members of the lamellarin family and related compounds. The presence and position of sulfate groups are critical determinants of its activity profile. nih.govnih.gov

Comparison with Non-Sulfated Lamellarin α: The most direct comparison is with its non-sulfated counterpart, Lamellarin α. This compound is a known inhibitor of HIV-1 integrase, while the non-sulfated Lamellarin α does not show this activity. nih.govnih.gov Conversely, Lamellarin α exhibits moderate cytotoxicity against certain cancer cell lines, a property that is absent in this compound. nih.govnih.gov This difference is attributed to the poor cell permeability of the sulfated derivative. mdpi.comresearchgate.net

Comparison with Other Sulfated Lamellarins: When compared to other sulfated analogues, the activity can be similar or varied. Lamellarin α 20-sulfate, lamellarin α 13-sulfate, and lamellarin α 13,20-disulfate were all found to be equally active in anti-HIV assays. mdpi.comresearchgate.net However, Lamellarin α 13,20-disulfate also acts as a moderate inhibitor of cancer cell lines, distinguishing it from the non-cytotoxic single-sulfated analogue. nih.govnih.gov The critical role of the sulfate group for anti-HIV-1 integrase activity was also established with Lamellarin-ζ, where the 20-sulfate derivative is active while the non-sulfated version is not. mdpi.comresearchgate.net

Comparison with Other Lamellarin Derivatives: Other lamellarins show different activity profiles. Lamellarin H is a more potent inhibitor of HIV-1 integrase than this compound but lacks the required specificity to be medicinally useful. nih.govnih.gov Lamellarin D is recognized for its potent inhibition of topoisomerase I, a mechanism of action that is central to its cytotoxic activity. mdpi.comresearchgate.net The structural features of Lamellarin D, specifically the hydroxyl groups at positions C-8 and C-20, are believed to be key determinants of its ability to stabilize the topoisomerase I-DNA cleavable complex and its resulting cytotoxicity. nih.gov In contrast, ring-opened lamellarin sulfate analogues were found to be inactive against HIV-1, highlighting the importance of the pentacyclic core for antiviral activity. nih.gov

Molecular Mechanisms of Action of Lamellarin Alpha 20 Hydrogen Sulfate

Identification of Molecular Targets and Binding Interactions

The specific targets of Lamellarin alpha 20-hydrogen sulfate (B86663) have been a subject of focused research, revealing a selective inhibitory profile. Unlike many other lamellarins celebrated for broad cytotoxic effects, the action of this sulfated variant is more constrained.

The lamellarin family of compounds includes potent DNA topoisomerase I (Top1) poisons, such as Lamellarin D, which stabilize the enzyme-DNA cleavage complex, leading to DNA breaks and cell death. nih.govmdpi.com The interaction is believed to involve hydrogen bonding between the hydroxyl groups of the lamellarin core and key amino acid residues of the enzyme, like Glu356 and Asn722. mdpi.comuah.es

However, the activity of Lamellarin alpha 20-hydrogen sulfate against topoisomerase I is significantly attenuated compared to its non-sulfated counterparts. The hydroxyl group at the C-20 position is considered a critical determinant for potent Top1 inhibition within the lamellarin class. uah.es By replacing this hydroxyl group with a sulfate ester, the compound's ability to effectively poison the enzyme is diminished. In a direct enzymatic assay against the type 1B topoisomerase of the Molluscum contagiosum virus, Lamellarin alpha 20-sulfate displayed very weak inhibition, with a half-maximal inhibitory concentration (IC50) of 170 μM. nih.gov This contrasts sharply with the potent inhibition seen with other analogues like Lamellarin H (IC50 = 0.23 μM) in the same assay. nih.gov This suggests that while it retains the core lamellarin structure, the 20-sulfate modification makes it a poor Top1 poison.

Based on available scientific literature, there is no evidence to suggest that this compound functions as a modulator of tubulin polymerization. This mechanism of action, which is characteristic of some other classes of marine natural products, has not been reported for this specific compound.

The lamellarin family has been shown to possess inhibitory activity against a range of protein kinases relevant to cancer and other diseases, including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). mdpi.comnih.gov This kinase inhibition is thought to contribute to the cytotoxic effects of certain lamellarins. nih.gov

While this compound belongs to this family of compounds, specific data detailing its inhibitory profile against a panel of protein kinases are not extensively documented. nih.govresearchgate.net Research into the kinase inhibitory properties of lamellarins has often focused on more cytotoxic, non-sulfated members of the family. nih.govmdpi.com Therefore, while it is plausible that this compound may interact with certain kinases, this is not considered its primary or well-characterized mechanism of action.

The most prominent and well-documented molecular action of this compound is its role as a selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. nih.govresearchgate.net This enzyme is essential for the viral life cycle, as it catalyzes the insertion of the viral DNA into the host cell's genome. This compound interferes with this process by inhibiting both the 3'-processing and the strand transfer steps catalyzed by the integrase. nih.govmdpi.com

The sulfate group at the C-20 position is absolutely critical for this anti-integrase activity. nih.govmdpi.com Studies comparing sulfated and non-sulfated analogues of lamellarin α have demonstrated that the non-sulfated version is inactive against HIV-1 integrase, highlighting the essential role of this functional group. mdpi.comresearchgate.net Research indicates that Lamellarin alpha 20-sulfate may bind to a site composed of multiple domains of the integrase protein, as its inhibition of the isolated catalytic domain is weaker than its inhibition of the full-length enzyme. researchgate.net

In enzymatic assays, Lamellarin alpha 20-sulfate was shown to inhibit the terminal cleavage activity of HIV-1 integrase with an IC50 of 16 μM and the strand transfer activity with an IC50 of 22 μM. nih.govmdpi.com It also effectively restricts the growth of the HIV-1 virus in cell culture, exhibiting an IC50 value of 8 μM. nih.govmdpi.com

Table 1: Inhibitory Concentrations (IC50) of this compound Against Various Targets

| Target | Activity | IC50 Value |

|---|---|---|

| HIV-1 Integrase | Terminal Cleavage | 16 μM |

| HIV-1 Integrase | Strand Transfer | 22 μM |

| HIV-1 Virus | Growth in Cell Culture | 8 μM |

| Molluscum Contagiosum Virus Topoisomerase 1B | Enzymatic Inhibition | 170 μM |

Perturbation of Cellular Pathways and Processes

The effect of this compound on whole cells is largely dictated by its physicochemical properties, particularly its limited ability to cross cellular membranes.

A significant distinction between this compound and its non-sulfated relatives is its lack of significant cytotoxicity. mdpi.comresearchgate.net Many non-sulfated lamellarins are potent inducers of apoptosis and cell cycle arrest in cancer cell lines, activities that are linked to their ability to poison topoisomerase I and interact with mitochondria. nih.gov

In stark contrast, the sulfated derivatives of lamellarin α, including the 20-sulfate variant, exhibit very limited capacity for cell uptake. nih.govresearchgate.net The hydrophilic sulfate group makes the molecule cell-impenetrable under normal assay conditions. researchgate.netresearchgate.net This poor membrane permeability prevents the compound from reaching sufficient intracellular concentrations to engage with the targets that would typically trigger apoptotic pathways or arrest the cell cycle. This lack of cell uptake is in direct agreement with its observed lack of cytotoxic effect in various studies. nih.govresearchgate.net Consequently, the induction of apoptosis and cell cycle arrest are not characteristic mechanisms of action for this compound.

Autophagy Modulation

Lamellarins have been shown to modulate autophagy, a cellular process of degradation and recycling of cellular components. In HeLa cervical cancer cells, treatment with lamellarins led to an increase in the levels of LC3-II and the formation of LC3 puncta, both markers of autophagosome formation. Concurrently, a decrease in p62, a protein that is degraded during autophagy, was observed, indicating an active autophagy flux. nih.gov This modulation of autophagy appears to be linked to the mitochondrial stress responses induced by these compounds. nih.gov While the precise role of autophagy in the cellular response to lamellarins is complex and may be context-dependent, its induction is a notable aspect of their activity. nih.gov

Regulation of Signal Transduction Cascades

Lamellarins, including the well-studied Lamellarin D, are known to be multi-target agents that can influence various signal transduction cascades, primarily through the inhibition of protein kinases. nih.gov This inhibition can disrupt signaling pathways that are crucial for cancer cell proliferation and survival.

A screening of a collection of natural and synthetic lamellarins against a panel of protein kinases revealed significant inhibitory activity. nih.gov The table below summarizes the inhibitory concentrations (IC50) of selected lamellarins against various kinases.

| Kinase | Lamellarin D (μM) | Lamellarin L (μM) | Lamellarin N (μM) |

| CDK1/cyclin B | 1.8 | >10 | 1.1 |

| CDK5/p25 | 1.2 | >10 | 0.9 |

| DYRK1A | 0.17 | 0.45 | 0.18 |

| CK1 | 0.35 | 0.3 | 0.25 |

| GSK-3α/β | 0.45 | >10 | 0.6 |

| PIM-1 | 0.8 | >10 | >10 |

| Data sourced from a study on the inhibition of protein kinases by lamellarins. nih.gov |

Mitochondrial Dysregulation and Oxidative Stress Induction

A hallmark of the action of lamellarins, particularly Lamellarin D, is their ability to directly target and disrupt mitochondrial function, leading to oxidative stress and apoptosis. nih.govmdpi.com This effect is often independent of their action on nuclear topoisomerase I and can be observed in cells resistant to other topoisomerase I inhibitors. nih.gov

Treatment with Lamellarin D induces a rapid and significant decrease in the mitochondrial membrane potential (ΔΨm). nih.gov This depolarization is a key event in the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential is associated with mitochondrial swelling and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm. mdpi.com These factors then activate the caspase cascade, leading to programmed cell death.

The direct effect on mitochondria has been demonstrated in studies using isolated mitochondria, which showed that Lamellarin D can induce mitochondrial permeability transition (MPT), a process that leads to the uncoupling of oxidative phosphorylation and the release of mitochondrial contents. mdpi.com This direct mitochondrial targeting is considered a key reason for the potent cytotoxic effects of lamellarins against various cancer cell lines. nih.govmdpi.com

Omics-Based Approaches for Mechanistic Elucidation

While specific "omics" studies on this compound are not yet available, these high-throughput methodologies offer powerful tools to further unravel the intricate molecular mechanisms of this and related compounds. The following sections describe how these approaches could be applied.

Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can provide a global view of the cellular response to a compound like this compound. By analyzing changes in gene expression following treatment, researchers can identify the signaling pathways and cellular processes that are most affected.

For example, a transcriptomic analysis of cells treated with this compound could reveal the upregulation of genes involved in stress responses, such as those related to oxidative stress and DNA damage repair, which would be consistent with the known effects of other lamellarins. nih.gov Conversely, the downregulation of genes involved in cell cycle progression and proliferation would align with the observed cytotoxic effects. nih.gov Such an analysis could also uncover novel targets and pathways that have not yet been associated with this class of compounds. Comparative transcriptomic studies between different lamellarin derivatives could also help to elucidate the specific roles of different functional groups, such as the 20-hydrogen sulfate moiety.

Proteomics and Protein-Protein Interaction Analysis

Proteomics, the large-scale study of proteins, offers a direct way to investigate the molecular targets of a drug and the subsequent changes in the cellular proteome. A proteomics approach could be used to identify proteins that directly bind to this compound, potentially uncovering new molecular targets beyond the known kinase and topoisomerase inhibition. nih.govnih.gov

Furthermore, quantitative proteomics can be employed to analyze changes in protein abundance in response to treatment. This could confirm, at the protein level, the findings from transcriptomic studies and also reveal post-transcriptional regulatory mechanisms. For instance, a proteomic analysis could identify changes in the levels of key proteins involved in apoptosis, autophagy, and signal transduction, providing a more complete picture of the cellular response. The previously mentioned study on the inhibition of various protein kinases by lamellarins is a prime example of a targeted proteomics approach that has yielded significant insights into their mechanism of action. nih.gov

Metabolomics and Pathway Analysis

Metabolomics involves the comprehensive analysis of all metabolites within a biological system. This approach can provide a functional readout of the cellular state and how it is altered by a compound. A metabolomic analysis of cells treated with this compound could reveal significant changes in metabolic pathways, reflecting the cellular response to the drug-induced stress.

Given the known effects of lamellarins on mitochondria, it is likely that a metabolomic study would show alterations in pathways related to energy metabolism, such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.govmdpi.com Changes in the levels of amino acids, lipids, and nucleotides could also provide insights into how the cell adapts to the compound's effects. By integrating metabolomic data with transcriptomic and proteomic data, a more holistic and systems-level understanding of the mechanism of action of this compound can be achieved.

Advanced Research Methodologies and Techniques Applied to Lamellarin Alpha 20 Hydrogen Sulfate

High-Throughput and High-Content Screening for Activity Profiling

High-throughput screening (HTS) and high-content screening (HCS) are pivotal in the rapid evaluation of the biological effects of compounds like Lamellarin alpha 20-hydrogen sulfate (B86663). While specific HTS assays exclusively for this sulfated lamellarin are not extensively detailed in publicly available literature, the general approach for screening marine natural product libraries is well-established and would be applicable. acs.orgmdpi.com

HTS assays are crucial for initially identifying the bioactivity of a compound from a large library. For instance, in the context of its known anti-HIV activity, a typical HTS campaign would involve cell-based assays that measure viral replication or the activity of specific viral enzymes like integrase. nih.govnih.gov These assays are often designed in a multi-well plate format (e.g., 384-well plates) to allow for the simultaneous testing of thousands of compounds. dovepress.com

An example of a relevant HTS assay is a single-round HIV-1 vector infection assay. acs.org In such an assay, cells are infected with a replication-defective HIV-1 vector that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon successful integration into the host genome. The activity of Lamellarin alpha 20-hydrogen sulfate would be quantified by its ability to reduce the reporter gene expression, indicating inhibition of an early step in the viral life cycle, such as integration.

High-content screening, an extension of HTS, provides more detailed, multiparametric data at the cellular level. This technique combines automated microscopy with sophisticated image analysis to assess various cellular parameters simultaneously, such as cell morphology, viability, and the localization of specific proteins. While direct HCS data for this compound is not prominent, its application would be invaluable in discerning the compound's mechanism of action and potential off-target effects.

Table 1: Representative High-Throughput Screening Assays for Antiviral Activity

| Assay Type | Principle | Endpoint Measured | Relevance to this compound |

| HIV-1 Integrase Inhibition Assay | In vitro assay using purified HIV-1 integrase and a DNA substrate. | Inhibition of the DNA strand transfer reaction, often measured by fluorescence or radioactivity. | Directly assesses the inhibitory activity against its known target. nih.gov |

| Single-Round HIV-1 Vector Infection Assay | Cell-based assay using a replication-incompetent HIV-1 vector carrying a reporter gene. | Reduction in reporter gene expression (e.g., luminescence, fluorescence). | Confirms antiviral activity in a cellular context and can indicate the stage of viral replication that is inhibited. acs.org |

| Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | Cell-based assay measuring cell viability or metabolic activity. | Colorimetric or luminescent signal proportional to the number of viable cells. | Performed in parallel with activity screens to determine the therapeutic index of the compound. mdpi.com |

Biophysical Techniques for Target Engagement Studies

Understanding the direct interaction between a drug candidate and its molecular target is fundamental to drug discovery. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, offering deep insights into the molecular recognition process.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. springernature.comnih.govreichertspr.comnih.govaffiniteinstruments.com While specific SPR studies detailing the interaction of this compound with its targets are not widely published, this technique is ideally suited for such investigations.

In a hypothetical SPR experiment to study the interaction of this compound with HIV-1 integrase, the integrase protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

From the resulting sensorgram, several key kinetic parameters can be determined:

Association rate constant (k_a): The rate at which the compound binds to the target.

Dissociation rate constant (k_d): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as k_d/k_a. A lower K_D value indicates a higher binding affinity.

This data is crucial for structure-activity relationship (SAR) studies, where the binding kinetics of a series of lamellarin analogues could be compared to identify structural modifications that enhance target engagement.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat changes associated with biomolecular binding events. creative-biolabs.comnih.govnus.edu.sgmalvernpanalytical.comkhanacademy.org This method provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

In an ITC experiment investigating the binding of this compound to a target protein, a solution of the compound would be titrated into a sample cell containing the protein. The heat released or absorbed upon binding is measured.

The thermodynamic parameters obtained from ITC offer valuable insights into the nature of the binding forces:

Enthalpy (ΔH): Reflects the changes in hydrogen bonds and van der Waals interactions.

Entropy (ΔS): Relates to the changes in conformational freedom and hydrophobic interactions upon binding.

For instance, a favorable enthalpic contribution might suggest strong hydrogen bonding between the sulfate group of the lamellarin and the target protein. This detailed thermodynamic information is highly valuable for the rational design of new inhibitors with improved binding properties.

Table 2: Biophysical Techniques for Target Engagement

| Technique | Parameters Measured | Information Gained | Potential Application for this compound |

| Surface Plasmon Resonance (SPR) | k_a, k_d, K_D | Binding kinetics and affinity | Quantifying the binding and dissociation rates to HIV-1 integrase. |

| Isothermal Titration Calorimetry (ITC) | K_a, ΔH, n, ΔS, ΔG | Binding affinity, thermodynamics, and stoichiometry | Elucidating the driving forces (enthalpic vs. entropic) of binding to its molecular target. |

Advanced Microscopy for Subcellular Localization and Morphological Effects

Advanced microscopy techniques, particularly confocal laser scanning microscopy, are essential for visualizing the subcellular localization of fluorescently labeled compounds and observing their effects on cell morphology. nih.govnih.govresearchgate.netnih.govresearchgate.net

Studies on sulfated lamellarin analogues have utilized confocal laser scanning microscopy to investigate their cellular uptake. acs.org These studies revealed that hydrophilic lamellarin sulfates, including presumably this compound, are generally not readily incorporated into cells. acs.org This finding is significant as it suggests that the antiviral activity of these compounds may occur at the cell surface or during the viral entry process, rather than by targeting intracellular components.

In a typical experiment, cells would be incubated with a fluorescently tagged version of this compound or, more commonly, the localization of the compound would be inferred by its effect on fluorescently labeled cellular components or viral particles. By co-staining with specific organelle markers (e.g., for the plasma membrane, endosomes, or nucleus), it is possible to determine the precise subcellular location of the compound or its site of action.

Chemoinformatics and Computational Drug Design for Lead Optimization.dovepress.com

Chemoinformatics and computational drug design play a crucial role in accelerating the discovery and optimization of lead compounds like this compound. mdpi.comnih.govnih.govresearchgate.nettandfonline.com These in silico approaches allow for the prediction of bioactivity, the elucidation of binding modes, and the design of novel analogues with improved properties.